molecular formula C8H5ClN2O2 B13092390 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid

2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid

Cat. No.: B13092390
M. Wt: 196.59 g/mol
InChI Key: RLXRIYHXEFRCBU-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a cyanoacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid typically involves the reaction of 5-chloropyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-2-cyanoacetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13)

InChI Key

RLXRIYHXEFRCBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(C#N)C(=O)O

Origin of Product

United States

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